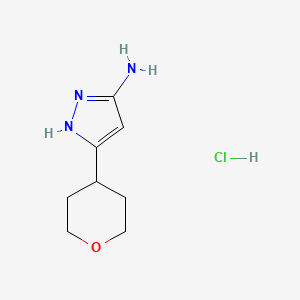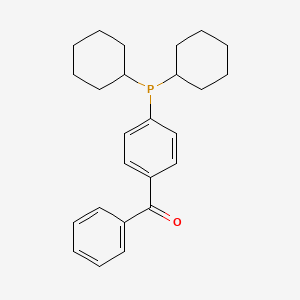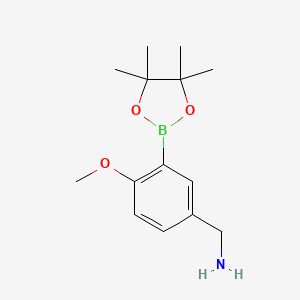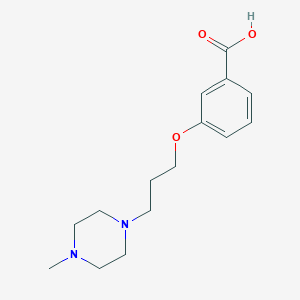![molecular formula C9H9BrN2O5 B13715197 Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate is an organic compound with the molecular formula C9H9BrN2O5. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate typically involves the reaction of 6-bromo-3-nitro-2-pyridinol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 6-bromo-3-amino-2-pyridinyl derivatives.
Hydrolysis: Formation of 6-bromo-3-nitro-2-pyridinylacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins.
Comparison with Similar Compounds
Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[(6-Bromo-4-methyl-2-nitro-3-pyridyl)oxy]acetate: Similar structure but with a methyl group at the 4-position.
Ethyl 2-[(5-Bromo-3-nitro-2-pyridinyl)oxy]acetate: Similar structure but with the bromine atom at the 5-position.
Ethyl 2-[(6-Bromo-2-nitro-3-pyridinyl)oxy]acetate: Similar structure but with different substitution patterns on the pyridine ring.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their molecular structures.
Properties
Molecular Formula |
C9H9BrN2O5 |
|---|---|
Molecular Weight |
305.08 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H9BrN2O5/c1-2-16-8(13)5-17-9-6(12(14)15)3-4-7(10)11-9/h3-4H,2,5H2,1H3 |
InChI Key |
QJTFCDJBMBFKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-5-bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B13715133.png)





![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)




![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
